molecular formula C15H11NO5 B11841870 5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one CAS No. 656234-47-8

5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one

Cat. No.: B11841870
CAS No.: 656234-47-8
M. Wt: 285.25 g/mol
InChI Key: INSDTWMEIVRIJV-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one is a complex organic compound characterized by its isoquinoline structure with multiple hydroxyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.

Scientific Research Applications

5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one
  • 5-Hydroxy-3-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one
  • 6-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one

Uniqueness

5-Hydroxy-4-(3,4,5-trihydroxyphenyl)isoquinolin-1(2H)-one is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to its similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

656234-47-8

Molecular Formula

C15H11NO5

Molecular Weight

285.25 g/mol

IUPAC Name

5-hydroxy-4-(3,4,5-trihydroxyphenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C15H11NO5/c17-10-3-1-2-8-13(10)9(6-16-15(8)21)7-4-11(18)14(20)12(19)5-7/h1-6,17-20H,(H,16,21)

InChI Key

INSDTWMEIVRIJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

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